molecular formula C9H13ClN2 B2506001 (1-Phenylcyclopropyl)hydrazine;hydrochloride CAS No. 2375260-93-6

(1-Phenylcyclopropyl)hydrazine;hydrochloride

Cat. No. B2506001
CAS RN: 2375260-93-6
M. Wt: 184.67
InChI Key: CWUHGCWQYAXQNB-UHFFFAOYSA-N
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Description

“(1-Phenylcyclopropyl)hydrazine;hydrochloride” is a chemical compound with the CAS Number: 2375260-93-6 . Its molecular weight is 184.67 . The IUPAC name for this compound is (1-phenylcyclopropyl)hydrazine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, phenols, which are related compounds, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 184.67 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(1-Phenylcyclopropyl)hydrazine;hydrochloride has been utilized in the synthesis of novel heterocyclic compounds. A study by Abdel-ghany, El-Saghier, and El-sayed (1996) demonstrated the preparation of these compounds by reacting 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, including hydrazine hydrate and phenylhydrazine (Abdel-ghany, El-Saghier, & El-sayed, 1996).

Synthesis and Antimicrobial Evaluation

Another research application is in the synthesis and evaluation of antimicrobial agents. Sharshira and Hamada (2012) reported the creation of hydrazones and subsequent treatment with HCl to afford pyrazole-1-sulphonamides. These compounds showed moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).

Antitumor Potential

The compound has been studied for its antitumor potential. Wardakhan and Samir (2012) synthesized hydrazide-hydrazone derivatives and evaluated their antitumor effects against cancer cell lines, showing inhibitory effects compared to standard treatments (Wardakhan & Samir, 2012).

Use in Heterocyclic Chemistry

In heterocyclic chemistry, the reaction of ethyl 2-benzoyl-3-phenylcyclopropanecarboxylate with hydrazines, including phenylhydrazine, has led to the formation of diazabicycloheptenones and other heterocyclic compounds as reported by El-Kholy, Fuid-Alla, and Mishrikey (1980) (El-Kholy, Fuid-Alla, & Mishrikey, 1980).

Novel Synthesis Methods

Venkateswarlu et al. (2018) developed a microwave-assisted method for synthesizing tri-substituted pyrazoles using this compound. This method is significant for medicinal chemistry, particularly in drug discovery (Venkateswarlu et al., 2018).

Embryotoxicity Studies

In a 2019 study, Rajagopal, Balasubramanian, and Kalyanaraman explored the embryotoxic effects of Phenylhydrazine hydrochloride on zebrafish embryos and larvae, demonstrating dose and time-dependent toxicity and phenotypic abnormalities (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

properties

IUPAC Name

(1-phenylcyclopropyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHGCWQYAXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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